molecular formula C18H14N2O4S2 B2977613 (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 622354-49-8

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2977613
CAS RN: 622354-49-8
M. Wt: 386.44
InChI Key: ZAQTWWMAIBBVHR-SXGWCWSVSA-N
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Description

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one, commonly known as MMBzOxNTB, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has shown that thiazolidinone derivatives, including compounds structurally related to "(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one," have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For example, a study synthesized a series of 4-thiazolidinone derivatives and found that some of these compounds exhibited significant antimicrobial and anticancer potentials. QSAR (Quantitative Structure-Activity Relationship) studies highlighted the importance of certain molecular parameters in describing the activity of these synthesized compounds, suggesting a structured approach to designing more effective derivatives (Deep et al., 2016).

Synthesis and Characterization

The synthesis and characterization of thioxothiazolidinone derivatives have been a key area of research. Studies have detailed the synthesis routes, typically involving nucleophilic substitution and Knoevenagel condensation reactions, to produce a variety of derivatives. These compounds have been characterized using various analytical and spectroscopic techniques, providing a deeper understanding of their chemical properties and the potential for further modification (PansareDattatraya & Devan, 2015).

Supramolecular Self-Assembly

Some studies have explored the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and various π-hole interactions. These investigations not only shed light on the structural aspects of these compounds but also open avenues for their application in materials science, particularly in the development of novel supramolecular architectures (Andleeb et al., 2017).

Molecular Structure Investigation

The molecular structure of thiazolidinone derivatives, including those related to "(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one," has been thoroughly investigated using techniques such as X-ray diffraction. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and the potential for forming crystalline structures, which are crucial for understanding the compound's reactivity and potential applications (Benhalima et al., 2011).

properties

IUPAC Name

(5Z)-5-[[2-[(2-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-4-2-3-5-12(11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(21)19-18(25)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQTWWMAIBBVHR-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

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